molecular formula C8H15F6N2P B6310666 1-Ethyl-3-propylimidazolium hexafluorophosphate;  98% CAS No. 1770850-03-7

1-Ethyl-3-propylimidazolium hexafluorophosphate; 98%

Cat. No. B6310666
CAS RN: 1770850-03-7
M. Wt: 284.18 g/mol
InChI Key: SMERJXUFFOLCDN-UHFFFAOYSA-N
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Description

1-Ethyl-3-propylimidazolium hexafluorophosphate is a type of ionic liquid that has gained significant attention in recent years for its unique physical and chemical properties. It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-propylimidazolium hexafluorophosphate is complex and involves multiple interactions. A total of six stable ion pair conformers were observed. There exist bifurcated doubly ionic H-bond interactions between the ion pairs .


Chemical Reactions Analysis

The vapor over the liquid phase primarily consists of decomposition products under equilibrium conditions. Otherwise, the neutral ion pairs are the only vapor components under Langmuir conditions .


Physical And Chemical Properties Analysis

The sum formula of 1-Ethyl-3-propylimidazolium hexafluorophosphate is C8H15F6N2P. It has a molecular weight of 284.18 and a melting point greater than room temperature .

Advantages and Limitations for Lab Experiments

1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% has many advantages for use in laboratory experiments. It is non-volatile, thermally stable, and can be used in a wide range of temperatures. Additionally, it is non-toxic and non-irritating, making it a safe and effective solvent. The main limitation of 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% is its cost; it is relatively expensive compared to other solvents.

Future Directions

There are a number of potential future directions for the use of 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98%. One potential application is in the development of new drug delivery systems. 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% could also be used in the development of new catalysts for organic synthesis. Additionally, 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% could be used in the development of new materials for energy storage and conversion, such as batteries and fuel cells. 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% could also be used in the development of new separations and purification processes. Finally, 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% could be used in the development of new nanomaterials and nanodevices.

Synthesis Methods

1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% can be synthesized through a simple two-step procedure. The first step involves the reaction of 1-ethyl-3-propylimidazole with phosphorus oxychloride, which yields 1-ethyl-3-propylimidazolium chloride. The second step involves the reaction of the 1-ethyl-3-propylimidazolium chloride with hexafluorophosphoric acid, which yields 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98%. The entire synthesis process is relatively simple and can be completed in a short amount of time.

Scientific Research Applications

1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% has been used in a variety of scientific research applications. It has been used as a solvent in various organic syntheses, as a catalyst in the production of biodiesel, and as an electrolyte in electrochemical cells. 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% has also been used in the separation of proteins and peptides, and in the extraction of metals from aqueous solutions. 1-Ethyl-3-propylimidazolium hexafluorophosphate; 98% has also been used in the production of nanomaterials such as carbon nanotubes and graphene.

Safety and Hazards

Contaminated clothing should be removed and washed before being reused. Avoid contact with skin or inhalation of spillage, dust, or vapor. Avoid dust formation .

properties

IUPAC Name

1-ethyl-3-propylimidazol-3-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.F6P/c1-3-5-10-7-6-9(4-2)8-10;1-7(2,3,4,5)6/h6-8H,3-5H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMERJXUFFOLCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CN(C=C1)CC.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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